

An In-depth Technical Guide to Fmoc-hLys(Boc)-OH

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Compound of Interest

Compound Name: **Fmoc-hLys(Boc)-OH**

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This technical guide provides a comprehensive overview of N^{α} -(9-Fluorenylmethoxycarbonyl)- N^{ε} -(tert-butoxycarbonyl)-L-homolysine (**Fmoc-hLys(Boc)-OH**), a critical building block in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed information on its physicochemical properties, applications, and relevant experimental protocols.

Physicochemical Properties

Fmoc-hLys(Boc)-OH is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group and the epsilon-amino group on the side chain is protected by a tert-butoxycarbonyl (Boc) group. These orthogonal protecting groups are fundamental to its utility in the stepwise assembly of peptide chains.

Data Summary

The key quantitative data for **Fmoc-hLys(Boc)-OH** are summarized in the table below for quick reference.

Property	Value	Citations
Molecular Formula	C ₂₆ H ₃₂ N ₂ O ₆	[1] [2] [3] [4] [5]
Molecular Weight	468.54 g/mol	[1] [2] [3] [4] [5]
CAS Number	71989-26-9	[1] [2] [6] [7]

Experimental Protocols

The primary application of **Fmoc-hLys(Boc)-OH** is in Fmoc-based solid-phase peptide synthesis. Below is a generalized protocol for the incorporation of an **Fmoc-hLys(Boc)-OH** residue into a growing peptide chain attached to a solid support (e.g., Rink amide resin).

Protocol: Coupling of **Fmoc-hLys(Boc)-OH** in SPPS

- Resin Preparation:
 - Start with a suitable solid support resin (e.g., Rink amide resin) pre-loaded with the subsequent amino acid or with the free amine available for coupling the first amino acid.
 - Swell the resin in a suitable solvent, typically dimethylformamide (DMF), for 30-60 minutes.
- Fmoc Deprotection:
 - Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
 - Repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection.
 - Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-adduct.
- Amino Acid Activation and Coupling:

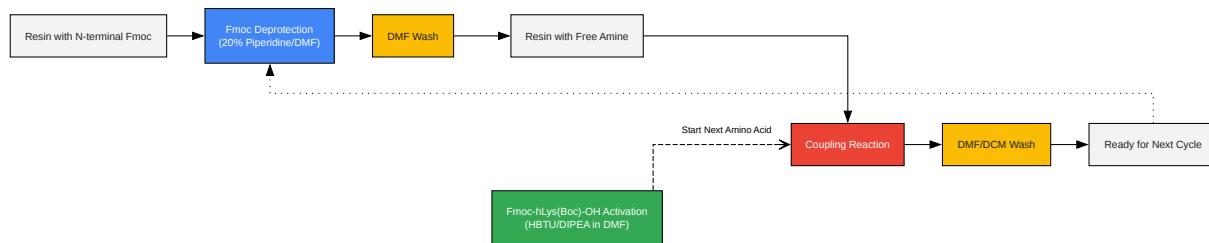
- In a separate vessel, dissolve **Fmoc-hLys(Boc)-OH** (typically 3-5 equivalents relative to the resin substitution) in DMF.
- Add a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), along with a base like diisopropylethylamine (DIPEA).
- Allow the activation to proceed for a few minutes.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

- Washing:
 - After the coupling reaction is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.
 - A final wash with dichloromethane (DCM) can be performed to prepare the resin for the next cycle or for storage.
- Monitoring:
 - The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a successful coupling.

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of **Fmoc-hLys(Boc)-OH**.



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Caption: Workflow for a single coupling cycle in Fmoc-based SPPS.

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